molecular formula C20H18N2OS B2794122 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-57-3

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2794122
M. Wt: 334.44
InChI Key: QSLHCTIALKNUCV-UHFFFAOYSA-N
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Description



  • N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the IUPAC name 5,6,7,8-tetrahydro-2-naphthalenylmethanamine.

  • It is a crystalline, colorless compound with a specific odor.

  • The molecular weight is 161.25 g/mol.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore synthetic routes.





  • Molecular Structure Analysis



    • The molecular formula is C₁₁H₁₅N.

    • The compound contains a tetrahydronaphthalene ring and an amine group.

    • The 2D structure can be visualized here.





  • Chemical Reactions Analysis



    • No specific reactions were found for this compound in the available literature.





  • Physical And Chemical Properties Analysis



    • Density: 1.0±0.1 g/cm³

    • Boiling Point: 284.2±9.0 °C at 760 mmHg

    • Flash Point: 118.1±8.5 °C

    • Molar Refractivity: 51.5±0.3 cm³

    • Polar Surface Area: 26 Ų

    • For more details, refer to the ChemSpider entry.




  • Scientific Research Applications

    Synthesis and Antineoplastic Properties

    Research on similar naphthalene derivatives has focused on synthesizing new compounds with potential antineoplastic (anti-cancer) properties. For example, studies have developed benzo[H]quinazoline derivatives showing antineoplastic and antimonoamine oxidase properties, indicating their potential in cancer therapy and enzyme inhibition (Markosyan et al., 2010).

    Antimicrobial Applications

    Compounds incorporating thiazole and naphthalene structures have been synthesized and tested for their antimicrobial activity. A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antibacterial activity, especially against Gram-positive strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

    Synthesis Techniques

    Advances in synthesis techniques, such as microwave-assisted synthesis, have been applied to create derivatives of naphthalene and thiazole, indicating a more efficient and cleaner method for producing these compounds. This approach has been demonstrated in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a faster synthesis route (Saeed, 2009).

    Gelation Properties

    N-(thiazol-2-yl)benzamide derivatives have been studied for their gelation behavior, exploring the role of methyl functionality and non-covalent interactions in their ability to form gels. Such studies contribute to understanding the supramolecular chemistry of these compounds and their potential applications in materials science (Yadav & Ballabh, 2020).

    Safety And Hazards



    • Pictograms: GHS05, GHS07

    • Signal Word: Danger

    • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation)

    • Precautionary Statements: Various precautions are recommended; refer to the MSDS for details.




  • Future Directions



    • Further research is needed to explore the biological potential, pharmacological activity, and therapeutic applications of this compound.




    Please note that the information provided is based on available data, and additional research may yield more insights. If you need further details or have specific questions, feel free to ask!


    properties

    IUPAC Name

    N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-3,7-8,10-13H,4-6,9H2,(H,21,22,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QSLHCTIALKNUCV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    334.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

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